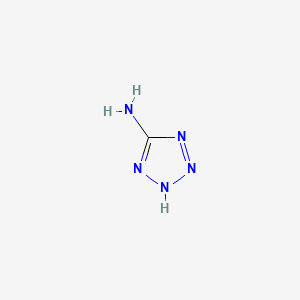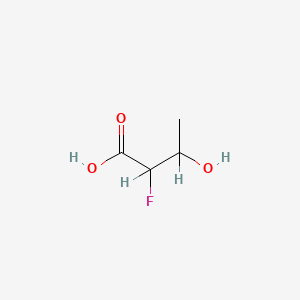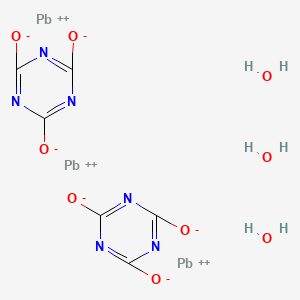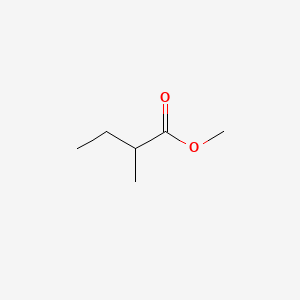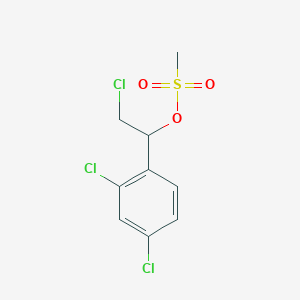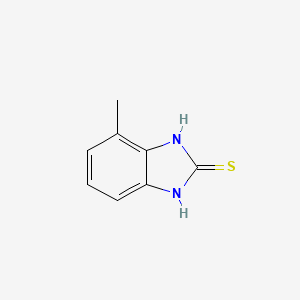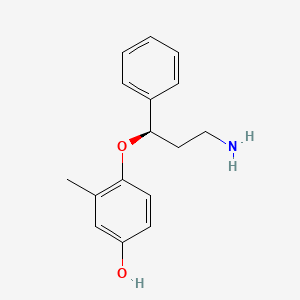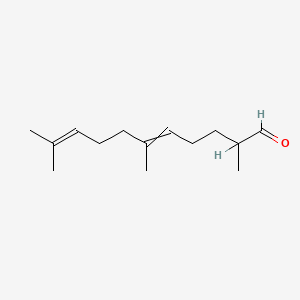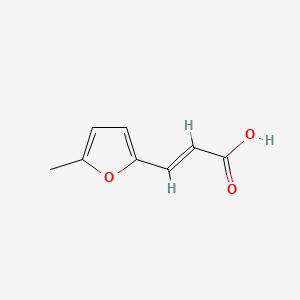
Crotonic acid, 2-bromo-
Descripción general
Descripción
“Crotonic acid, 2-bromo-” is a chemical compound that contains a total of 11 bonds. These include 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Synthesis Analysis
A novel thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid . The conditions adopted (170 °C, 150 mbar) were applied to pure PHB and PHB-enriched bacteria containing 60 and 30% of PHB, giving a recovery of crotonic acid of 92, 78, and 58%, respectively .Molecular Structure Analysis
The molecular structure of “Crotonic acid, 2-bromo-” includes 11 bonds in total. There are 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis
The bromination of conjugated allylic compounds with N-bromosuccinimide (NBS) has been developed in a continuous-flow process . This process has been applied to crotonic acid and its derivatives, converting them into the corresponding bromides with good conversion and yield .Physical And Chemical Properties Analysis
“Crotonic acid, 2-bromo-” contains a total of 11 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations
- A general strategy for synthesizing substituted 3-bromo- and 3-chloropyrazoles using crotonates involves condensation with hydrazines, halogenation, and oxidation, enabling the preparation of a wide variety of 3-halopyrazoles with good yields and regiocontrol (Fox, Schmidt, & Eastgate, 2018).
- Bio-based crotonic acid prepared via the thermolytic distillation of polyhydroxybutyrate (PHB) and subjected to photocatalyzed hydroacylation shows comparable reactivity to commercial crotonic acid, indicating its potential in green chemistry applications (Parodi et al., 2021).
Antimicrobial Activity
- Croton antisyphiliticus, which contains ent-kaur-16-en-18-oic acid isolated from its roots, has been studied for antimicrobial activity against Escherichia coli and Staphylococcus aureus, showcasing the medicinal potential of crotonic acid derivatives (Pereira et al., 2012).
Advanced Materials and Environmental Applications
- Modified magnetic nanoparticles with copolymers of acrylic acid (AA) and crotonic acid (CA) demonstrate excellent capabilities for removing heavy metal ions from aqueous solutions, suggesting applications in water purification and environmental remediation (Ge et al., 2012).
Biodegradable Plastics and Renewable Resources
- Non-solvent-based pretreatment of PHB for producing high-purity bio-based crotonic acid highlights the feasibility of converting renewable resources into valuable chemicals, offering a sustainable alternative to petrochemicals (Farid et al., 2015).
- Optimization of the reduction of n-butyl crotonate, derived from the thermolysis of PHB, to n-butanol presents a promising route for producing bio-based n-butanol, a valuable chemical and fuel component from biomass (Schweitzer, Mullen, Boateng, & Snell, 2015).
Mecanismo De Acción
Mode of Action
For instance, it can convert into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid . Upon treatment with halogens like chlorine or bromine, it converts to 2,3-dihalobutyric acids . These reactions could potentially alter the activity of the compound and its interaction with biological targets.
Biochemical Pathways
Crotonic acid is known to be involved in the reverse β-oxidation pathway, which allows efficient production of diverse bioproducts in a modular, controllable way . The addition of a bromine atom could potentially modify the compound’s involvement in these pathways.
Pharmacokinetics
The physicochemical properties of crotonic acid, such as its solubility in water and organic solvents , could influence its absorption and distribution in the body.
Result of Action
The chemical reactions that crotonic acid can undergo, such as conversion to butyric acid or 2,3-dihalobutyric acids , could potentially result in various biological effects.
Safety and Hazards
“Crotonic acid, 2-bromo-” is considered hazardous. It can cause severe injury or death if inhaled, ingested, or comes in contact with skin . Contact with molten substance may cause severe burns to skin and eyes . It is advised to avoid any skin contact and effects of contact or inhalation may be delayed .
Direcciones Futuras
The future directions of “Crotonic acid, 2-bromo-” research could involve the development of greener bromination procedures, focusing on replacing dangerous solvents with green ones . Furthermore, the combination of continuous-flow and photochemistry has been increasingly applied, which can achieve efficient light irradiation and a repeatable energy-saving system .
Propiedades
IUPAC Name |
(Z)-2-bromobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIKDQYYTAOTPL-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)O)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27243-23-8, 5405-34-5 | |
| Record name | Crotonic acid, 2-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC8107 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-2-Butenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



